molecular formula C11H9BrN2O4S B2613192 3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795085-93-6

3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2613192
CAS No.: 1795085-93-6
M. Wt: 345.17
InChI Key: PDFWITFCKIRCMY-UHFFFAOYSA-N
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Description

The compound “3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a novel chemical compound. It is a heterocyclic compound containing nitrogen and sulfur, especially those in the thiazole family . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .


Synthesis Analysis

Thiazolidin-2,4-dione derivatives are synthesized using various methods . Deep eutectic solvents have been used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .


Molecular Structure Analysis

The molecular formula of the compound is C11H9BrN2O4S and it has a molecular weight of 345.17.


Chemical Reactions Analysis

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C11H9BrN2O4S and a molecular weight of 345.17.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • The synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, which share a structural motif with the compound , demonstrated significant antibacterial activities against various strains such as B. subtilis, K. pneumoniae, P. aeruginosa, and S. aureus, as well as antifungal activities against A. fumigatus and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006). This suggests a broad spectrum of antimicrobial utility for thiazolidine-dione derivatives.
  • Another study synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones that showed potent antiproliferative activity on various carcinoma cell lines, hinting at the significant antimicrobial potential of these compounds (Chandrappa et al., 2008).

Anticancer Activity

  • Thiazolidine-2,4-dione derivatives have been identified for their antiproliferative activity against human cancer cell lines. Specifically, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones were evaluated for their cell antiproliferation activity, revealing compounds with potent efficacy against carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2 cells. This underscores the importance of the thiazolidine-dione scaffold in the development of anticancer agents (Chandrappa et al., 2008).
  • A study involving the design, ADME studies, and molecular docking analysis of 3-(substituted aryl/alkyl)-5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene) thiazolidin-2,4-dione molecules highlighted their potential as antimicrobial and antiproliferative agents. These compounds were assessed for their interaction with crucial amino acids in target proteins, suggesting their applicability in anticancer and antimicrobial therapy (Kumar et al., 2022).

Mechanism of Action

Future Directions

The compound and its derivatives have generated special interest due to their synthetic chemistry, which is attributable to their existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . This suggests potential future directions in the development and application of this compound and its derivatives.

Properties

IUPAC Name

3-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4S/c12-8-2-1-7(18-8)10(16)13-3-6(4-13)14-9(15)5-19-11(14)17/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFWITFCKIRCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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